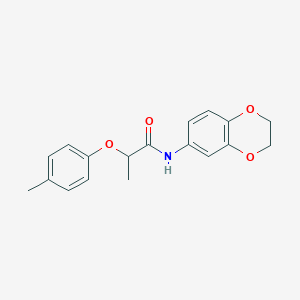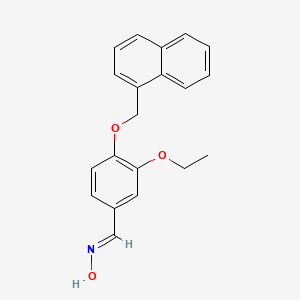![molecular formula C18H24N6O B5504239 4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5504239.png)
4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which are known for their significance in medicinal chemistry due to their biological activities.
Synthesis Analysis
- The synthesis of pyrazolo[3,4-d]pyrimidines involves various methods, with specific emphasis on the role of substituents in determining the activity of the compounds. In one approach, the synthesis included a reaction sequence involving plaque reduction assay, highlighting the specificity for human enteroviruses (Chern et al., 2004).
Molecular Structure Analysis
- Structural studies of pyrazolo[3,4-d]pyrimidines derivatives have been conducted using single-crystal X-ray diffraction, revealing details about bonding and spatial arrangement. The research on copper(II) complexes based on similar ligands provides insights into the molecular structure and the formation of metallocycles (Bushuev et al., 2010).
Chemical Reactions and Properties
- The chemical reactions involving pyrazolo[3,4-d]pyrimidines are diverse, with different derivatives exhibiting varying activities. For example, the study of hydrogen bonding in hydrated versus anhydrous forms of these compounds sheds light on their chemical behavior (Trilleras et al., 2008).
Physical Properties Analysis
- The physical properties, such as solubility and crystalline structure, are influenced by specific substitutions on the pyrazolo[3,4-d]pyrimidine core. For instance, the water solubility of certain derivatives at physiological pH was a focus of one study, demonstrating the impact of structural changes on physical properties (Baraldi et al., 2012).
Chemical Properties Analysis
- The chemical properties, such as reactivity and stability, are significantly influenced by the presence of certain functional groups. The synthesis and evaluation of various pyrazolo[3,4-d]pyrimidine derivatives, including their reactivity with different chemical agents, provide a comprehensive understanding of their chemical nature (Wang et al., 2018).
Applications De Recherche Scientifique
Heterocyclic Compound Synthesis
Pyrimidine derivatives, including thioxopyrimidine and its related compounds, have been synthesized for potential applications in medicinal chemistry. These compounds, incorporating pyrazole, pyrimidine, and piperazine moieties, are synthesized through intramolecular cyclization processes. The structural diversity of these compounds allows for their application in the development of novel pharmaceuticals and materials with specific chemical and physical properties (Yuh-Wen Ho & Maw-Cherng Suen, 2013).
Antiviral and Antimicrobial Applications
Pyrazolo[3,4-d]pyrimidines have been evaluated for their antiviral activities, particularly against enteroviruses. These compounds have shown significant potential in inhibiting enterovirus replication at nanomolar concentrations, indicating their utility in antiviral research and potential therapeutic applications (J. Chern et al., 2004).
Adenosine Receptor Antagonism
Water-soluble pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines have been investigated as human A₃ adenosine receptor antagonists. These compounds demonstrate the importance of structural modification for improving water solubility and physiological stability, making them suitable for intravenous infusion and potential applications in adenosine receptor-targeted therapies (P. Baraldi et al., 2012).
Anticancer Research
Derivatives of pyrido[1,2-a]pyrimidin-4-one have shown antiproliferative effects against human cancer cell lines, highlighting their potential as anticancer agents. These compounds offer a foundation for further research into their mechanism of action and optimization for therapeutic use (L. Mallesha et al., 2012).
Molecular Imaging
Compounds structurally related to the specified chemical have been synthesized for use as PET imaging agents, specifically targeting enzymes involved in neuroinflammation. This application underscores the potential of pyrimidine derivatives in diagnostic imaging and the study of neurological diseases (Xiaohong Wang et al., 2018).
Propriétés
IUPAC Name |
cyclopentyl-[4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-14-6-7-24(21-14)17-12-16(19-13-20-17)22-8-10-23(11-9-22)18(25)15-4-2-3-5-15/h6-7,12-13,15H,2-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLTXXJGKKANOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cyclopentyl(4-(6-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5504164.png)
![2-benzyl-N-[1-(2-pyrazinyl)-4-piperidinyl]-1,3-thiazole-4-carboxamide](/img/structure/B5504170.png)

![((3R*,4R*)-1-[(3-amino-2-thienyl)carbonyl]-4-{[(2-methoxyethyl)(methyl)amino]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5504181.png)
![4-{2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]-2-oxoethyl}-5-methyl-1,2-dihydro-3H-pyrazol-3-one hydrochloride](/img/structure/B5504186.png)

![9-(5-ethyl-2-methylpyrimidin-4-yl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5504210.png)
![N-(3-hydroxybutyl)-2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5504217.png)

![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-6-methoxy-N,3-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5504223.png)


![2-[(1S*,5R*)-6-(cyclopropylmethyl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B5504246.png)